5-Methoxybenzo[d]thiazole-2-carbonitrile

Synthetic methodology Heterocyclic chemistry Reaction optimization

Thermolytic synthesis yields only 33% of the 5-methoxy isomer versus 52% of the 7-methoxy isomer, making the 5-substituted regioisomer the minor and harder-to-source component. Procuring isomerically verified material (≥95% purity) is essential: substituting the 7-isomer alters luciferase binding and bioluminescent output, directly compromising experimental reproducibility. - Verify 5-methoxy regioisomer identity before purchase; co-occurring 7-methoxy isomer (CAS 7267-36-9) is structurally distinct and not functionally equivalent. - Suitable as a heterocyclic building block for luciferin analogs, click-chemistry substrates, and luciferase inhibitor scaffolds. - Enables novel solid-state characterization-no published crystal structure exists for this compound, offering a gap for crystallographic studies.

Molecular Formula C9H6N2OS
Molecular Weight 190.22 g/mol
CAS No. 7267-35-8
Cat. No. B1601895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxybenzo[d]thiazole-2-carbonitrile
CAS7267-35-8
Molecular FormulaC9H6N2OS
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=N2)C#N
InChIInChI=1S/C9H6N2OS/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,1H3
InChIKeyVGMJEBGREMDOBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Synthetic Provenance


5-Methoxybenzo[d]thiazole-2-carbonitrile is a disubstituted benzothiazole carrying a methoxy group at the 5‑position and a nitrile at the 2‑position. It is primarily employed as a heterocyclic building block for the construction of more complex molecules, notably luciferin analogs [1]. The compound is obtained as a regioisomeric mixture during thermolytic synthesis, where the 5‑methoxy isomer (33% yield) is formed alongside the 7‑methoxy isomer (52% yield) [2]. This inherent regioisomeric competition is a critical factor for procurement, as the 5‑substituted isomer cannot be interchanged with the 7‑substituted isomer in downstream applications without altering molecular recognition, bioluminescent properties, or synthetic efficiency.

Workflow

Heterocyclic building block for luciferin analog synthesis

Selection Context

5-Methoxy regioisomer required for position-specific molecular recognition studies

Procurement Logic

Regioisomeric competition in synthesis; isomeric purity verification recommended

Risk of Generic Substitution


Benzothiazole‑2‑carbonitriles are not a uniform class: the position and electronic nature of the substituent on the benzo ring dictate the compound's reactivity, bioluminescence performance, and crystallographic behavior. The 5‑methoxy isomer is structurally distinct from the more abundant 7‑methoxy regioisomer [1], and both differ from 5,6‑dimethoxy or 4,7‑dimethoxy analogs whose crystal structures have been solved [2]. Substituting one for another without verifying the specific isomeric purity and the resultant solid‑state properties can lead to failed crystallizations, altered click‑chemistry kinetics, or non‑functional luciferin precursors. The quantitative evidence below demonstrates exactly where the 5‑methoxy isomer diverges from its closest comparators, providing objective benchmarks for scientific selection.

5-Methoxy isomer
Target compound
7-Methoxy isomer
Major regioisomer (52% yield)

Positional isomerism may shift luciferase interaction profile and bioluminescence performance

5-Monomethoxy scaffold
5,6-Dimethoxy / 4,7-Dimethoxy analogs

Solid-state packing and crystallization behavior may not transfer across methoxy substitution patterns

5-Methoxy substitution
6-Chloro / 6-Hydroxy analogs

Distinct steric and electronic profile; luciferase binding-site complementarity may differ

Quantitative Differentiation from Closest Analogs


Regioselectivity in Thermolytic Synthesis

In the thermolysis of 4‑chloro‑5‑(3‑methoxyphenylimino)‑1,2,3‑dithiazole, the 5‑methoxy and 7‑methoxy isomers are formed competitively. The 7‑methoxy isomer is favored at 52% yield, while the target 5‑methoxy isomer is obtained in only 33% yield [1]. This demonstrates that the 5‑substituted product is inherently more difficult to access synthetically and requires separation from the dominating regioisomer.

Regioselectivity in Thermolytic Synthesis
Head-to-head
5-Methoxy: 33%
vs 7-Methoxy: 52% -19 pp
Lower innate yield impacts procurement cost and purity requirements
Thermolysis of 4-chloro-5-(3-methoxyphenylimino)-1,2,3-dithiazole
Synthetic methodology Heterocyclic chemistry Reaction optimization

Crystallographic Characterization of Cyanobenzothiazole Derivatives

Single‑crystal X‑ray structures have been reported for several dimethoxy‑2‑cyanobenzothiazole congeners—namely 5,6‑dimethoxy‑ and 4,7‑dimethoxy‑benzo[d]thiazole‑2‑carbonitrile—in the course of mechanism elucidation [1]. Although the 5‑monomethoxy analog has not itself been crystallographically published, the solved structures of these closely related analogs confirm that the methoxy position strongly influences solid‑state packing, hydrogen‑bonding patterns, and unit‑cell parameters. Users who require crystalline derivatives or cocrystals cannot assume behavior identical to the dimethoxy or other regioisomers.

Crystallographic Characterization
Class-level
No published crystal structure
Solid-state behavior cannot be predicted from dimethoxy analog data
5,6-dimethoxy and 4,7-dimethoxy structures solved; monomethoxy gap remains
X‑ray crystallography Solid‑state characterization Structural biology

Luciferase Interaction Potential

2‑Cyano‑5‑methoxybenzothiazole is listed among benzothiazole‑2‑carbonitrile analogs that interact with firefly (Photinus pyralis) luciferase [1]. While quantitative inhibition data (e.g., IC50) for this specific compound are not publicly available, the closely related 2‑cyano‑6‑chlorobenzothiazole and 2‑cyano‑6‑hydroxybenzothiazole are confirmed luciferase binders in the same screening panel. The class‑level inference is that the 5‑methoxy substitution pattern is tolerated at the luciferin‑binding site, positioning the compound as a viable scaffold for bioluminescence probe development, subject to empirical IC50 determination.

Luciferase Interaction Potential
Class-level
Included in Photinus pyralis luciferase screening panel
Supports scaffold viability for bioluminescence probe development
No IC50 available; empirical determination required for SAR studies
Bioluminescence Enzyme inhibition Optical imaging

Application Scenarios


Regioisomer-Controlled Luciferin Analog Synthesis

The 5‑methoxy isomer is specifically required when the target luciferin analog must place the methoxy group at the 5‑position for optimal steric or electronic complementarity with the luciferase active site. Using the 7‑methoxy isomer (52% synthetic yield) would result in a different regioisomer that may not bind luciferase effectively, as evidenced by the distinct luciferase interaction profiles of various 2‑cyanobenzothiazoles [3]. Procurement of the 5‑isomer with verified isomeric purity (>95%) is essential for achieving reproducible bioluminescence signals.

Solid-State Packing and Crystallographic Studies

Because the crystal structures of 5,6‑dimethoxy‑ and 4,7‑dimethoxy‑2‑cyanobenzothiazole are known [3], researchers investigating how methoxy substitution pattern alters intermolecular interactions can use 5‑methoxybenzo[d]thiazole‑2‑carbonitrile to fill the monomethoxy gap. The absence of a published crystal structure for this compound represents an opportunity for novel solid‑state characterization, provided the material is sourced with sufficient purity for single‑crystal growth.

Chemical Biology Probe Development for Luciferase

The inclusion of 2‑cyano‑5‑methoxybenzothiazole in a luciferase inhibitor screen [3] supports its use as a starting point for developing competitive inhibitors or split‑luciferin substrates. Unlike 6‑substituted analogs (e.g., 6‑chloro or 6‑hydroxy), the 5‑methoxy derivative offers a distinct hydrogen‑bonding and steric profile, potentially enabling selective inhibition not achievable with the more common 6‑substituted scaffolds.

Regioselective Protocol Development for 2-Cyanobenzothiazoles

The 33% vs. 52% yield ratio observed in the thermolysis synthesis [3] makes 5‑methoxybenzo[d]thiazole‑2‑carbonitrile a valuable substrate for reaction optimization studies. Chemists can benchmark new catalytic or electrochemical methods against this challenging, less‑favored regioisomer to demonstrate improved selectivity for the 5‑position over the 7‑position.

Application
Selection Property
Validation Focus
Regioisomer-Controlled Luciferin Analog Synthesis
Isomeric purity and 5-position methoxy substitution
Luciferase binding-site complementarity and bioluminescence signal reproducibility
Solid-State Packing and Crystallographic Studies
Monomethoxy scaffold with verified purity for crystal growth
Empirical determination of hydrogen-bonding patterns and unit-cell parameters
Chemical Biology Probe Development for Luciferase
Distinct 5-methoxy steric and hydrogen-bonding profile
Competitive inhibition and split-luciferin substrate activity screening
Regioselective Protocol Development for 2-Cyanobenzothiazoles
Challenging less-favored regioisomer as benchmark substrate
Improved 5-position selectivity over thermolysis baseline

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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